(1S)-(-)-Camphorsulfonylimine
Overview
Description
(1S)-(-)-Camphorsulfonylimine: is a chiral sulfonamide derived from camphor. It is widely used in organic synthesis due to its ability to act as a chiral auxiliary and a chiral ligand. The compound is known for its high enantioselectivity and is often employed in asymmetric synthesis to produce enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphorsulfonylimine can be synthesized through several methods. One common method involves the reaction of camphorsulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Camphorsulfonyl chloride: is dissolved in an organic solvent such as dichloromethane.
Ammonia or an amine: is added to the solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphorsulfonylimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(1S)-(-)-Camphorsulfonylimine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds. It also serves as a chiral ligand in catalytic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly those requiring high enantioselectivity.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (1S)-(-)-Camphorsulfonylimine exerts its effects involves its ability to act as a chiral auxiliary or ligand. In asymmetric synthesis, the compound induces chirality in the substrate, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
(1R)-(+)-Camphorsulfonylimine: The enantiomer of (1S)-(-)-Camphorsulfonylimine, used in similar applications but with opposite chirality.
Camphorsulfonic acid: A related compound used as a catalyst in various organic reactions.
Camphorsulfonyl chloride: A precursor to this compound, used in the synthesis of sulfonamides.
Uniqueness: this compound is unique due to its high enantioselectivity and versatility in asymmetric synthesis. Its ability to induce chirality in a wide range of substrates makes it a valuable tool in organic chemistry.
Properties
IUPAC Name |
(1S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOEBNYVSWBBW-OMNKOJBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N=C3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N=C3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107869-45-4, 60886-80-8 | |
Record name | (3aR,6S)-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.150.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-10-Camphorsulfonimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.